2-Pyrrolidin-1-ylpropanoic acid
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Overview
Description
2-Pyrrolidin-1-ylpropanoic acid is a chemical compound with the molecular formula C7H13NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Scientific Research Applications
2-Pyrrolidin-1-ylpropanoic acid has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of 2-Pyrrolidin-1-ylpropanoic acid are currently under investigation . As a biochemical used in proteomics research
Pharmacokinetics
Its molecular weight (14319) and formula (C7H13NO2) suggest that it could have reasonable bioavailability
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the context of its use.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature and pH could potentially affect its stability and activity. It’s recommended to store the compound at room temperature , suggesting that it may be stable under these conditions.
Preparation Methods
The synthesis of 2-Pyrrolidin-1-ylpropanoic acid can be achieved through several methods. One common approach involves the reaction of pyrrolidine with acrylonitrile, followed by hydrolysis to yield the desired product. Another method includes the cyclization of N-substituted amino acids under specific conditions .
Industrial production methods often involve the use of cost-effective and readily available starting materials. For instance, the preparation of pyrrolidine derivatives can be achieved through the 1,3-dipolar cycloaddition of nitrone with olefins, which provides a regio- and stereoselective route to the target compound .
Chemical Reactions Analysis
2-Pyrrolidin-1-ylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into amines or other reduced forms using reagents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be functionalized with different substituents.
Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Comparison with Similar Compounds
2-Pyrrolidin-1-ylpropanoic acid can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A lactam derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other pyrrolidine derivatives.
Properties
IUPAC Name |
2-pyrrolidin-1-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(7(9)10)8-4-2-3-5-8/h6H,2-5H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEBOIOLDSOIGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390101 |
Source
|
Record name | 2-pyrrolidin-1-ylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123912-78-7 |
Source
|
Record name | 2-pyrrolidin-1-ylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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